molecular formula C10H13N5O3 B2860149 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one CAS No. 309947-91-9

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one

Cat. No.: B2860149
CAS No.: 309947-91-9
M. Wt: 251.246
InChI Key: HUXGLYJQFDJVSE-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one is a chemical compound that belongs to the class of purines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the purine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one typically involves the protection of the amino group of a purine derivative with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve the purine derivative in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Deprotection: The major product is the free amino-purine derivative.

    Substitution: The major products are substituted purine derivatives with various functional groups.

Scientific Research Applications

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biological systems and as a building block for nucleoside analogs.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other positions on the purine ring. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9H-purine-6(1H)-one: Lacks the Boc protecting group, making it more reactive but less stable.

    2-(Methoxycarbonylamino)-9H-purine-6(1H)-one: Contains a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability profiles.

    2-(Acetylamino)-9H-purine-6(1H)-one: Features an acetyl protecting group, which is less bulky and provides different chemical properties.

Uniqueness

2-(tert-Butoxycarbonylamino)-9H-purine-6(1H)-one is unique due to the presence of the Boc protecting group, which offers a balance between stability and reactivity. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

tert-butyl N-(6-oxo-1,7-dihydropurin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-10(2,3)18-9(17)15-8-13-6-5(7(16)14-8)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGLYJQFDJVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309947-91-9
Record name tert-butyl N-(6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate
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